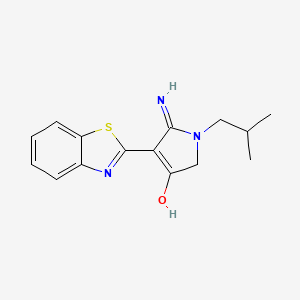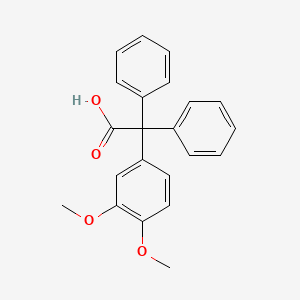![molecular formula C19H27ClN2O4 B6007974 N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6007974.png)
N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide, commonly known as CMPD101, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK1δ, which has been implicated in various disease states, including cancer, Alzheimer's disease, and Parkinson's disease. The purpose of
作用機序
CMPD101 is a selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, cell differentiation, and circadian rhythm regulation. By inhibiting CK1δ, CMPD101 disrupts these cellular processes and induces cell death in cancer cells. Additionally, inhibition of CK1δ has been shown to have neuroprotective effects, making CMPD101 a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
CMPD101 has been shown to have a number of biochemical and physiological effects. In cancer cells, CMPD101 induces cell death by inhibiting CK1δ-mediated cell proliferation and inducing apoptosis. In animal models of neurodegenerative diseases, CMPD101 has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein. Additionally, CMPD101 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of CMPD101 is its selectivity for CK1δ, which reduces the likelihood of off-target effects. Additionally, CMPD101 has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical development. However, one limitation of CMPD101 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of CMPD101.
将来の方向性
There are several future directions for research on CMPD101. One potential area of research is the development of more potent and selective CK1δ inhibitors. Additionally, further studies are needed to elucidate the mechanism of action of CMPD101 and its potential therapeutic applications in other disease states. Finally, clinical trials are needed to determine the safety and efficacy of CMPD101 in humans.
合成法
CMPD101 was first synthesized by scientists at the University of Dundee in Scotland. The synthesis method involves a series of chemical reactions, starting with the reaction of 3-chloro-4-methoxyaniline with 3-(piperidin-1-yl)propanoic acid to form an amide intermediate. This intermediate is then reacted with 3-methoxypropanoyl chloride to yield CMPD101. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
CMPD101 has been extensively studied in the context of its potential therapeutic applications. It has been shown to have potent anti-cancer activity in vitro, particularly against breast, prostate, and colon cancer cell lines. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, CMPD101 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c1-25-11-9-19(24)22-10-3-4-14(13-22)5-8-18(23)21-15-6-7-17(26-2)16(20)12-15/h6-7,12,14H,3-5,8-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROKPPRHOLDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-allylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6007893.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6007897.png)
![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6007904.png)
![3-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6007912.png)
![1,14-dipropyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B6007915.png)
![1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol](/img/structure/B6007917.png)
![N~2~-acetyl-N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6007930.png)

![N-ethyl-N-methyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6007954.png)

![6-(2-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007968.png)
![2-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6007977.png)
![4-[5-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6007979.png)
![N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6007981.png)